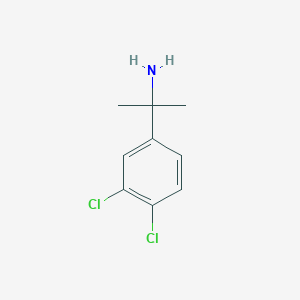

![molecular formula C20H24N2O4S B2855927 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide CAS No. 923245-30-1](/img/structure/B2855927.png)

N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

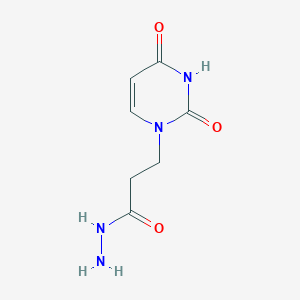

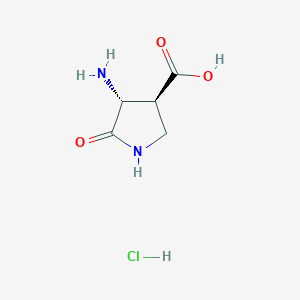

The compound “N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active molecules .

Scientific Research Applications

Biological Activities and SAR Studies

1,2,3,4-Tetrahydroisoquinolines (THIQ), an important class of isoquinoline alkaloids, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound , being a THIQ analog, could potentially have similar applications.

Antifungal Applications

2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums have been identified as novel antifungal lead compounds . Given the structural similarity, our compound could also be explored for its antifungal properties.

Treatment of Neurodegenerative Disorders

THIQ based natural and synthetic compounds have shown potential against various neurodegenerative disorders . This opens up the possibility of using our compound in the treatment of such disorders.

Antibacterial Applications

A novel compound synthesized from THIQ was found to have significant antibacterial property against eight pathogenic bacterial strains . This suggests that our compound could also have potential antibacterial applications.

Treatment of Osteoporosis

A study found that certain compounds inhibited RANKL-induced osteoclast differentiation, which is crucial in the treatment of osteoporosis . Given the structural similarity, our compound could potentially be used in the treatment of osteoporosis.

Antioxidant Applications

Isoquinoline alkaloids are known for their ability to damage vital molecules of biological importance such as phospholipids, proteins, and DNA . This suggests that our compound could potentially be used as an antioxidant.

Mechanism of Action

Target of Action

The primary target of the compound “4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is currently unknown. The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is a structural motif found in various natural products and therapeutic lead compounds . .

Mode of Action

Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are known to interact with their targets through various mechanisms . For instance, some compounds with this moiety are known to function as inhibitors of certain enzymes . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the overall structure of the compound.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-26-19-9-7-17(8-10-19)20(23)21-12-14-27(24,25)22-13-11-16-5-3-4-6-18(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERQBFGVNLMGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

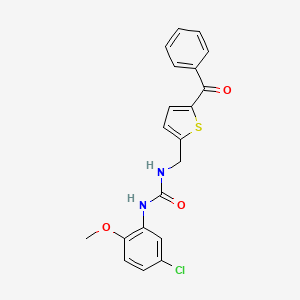

![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)

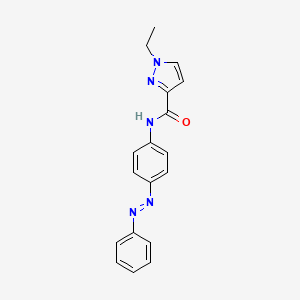

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)

![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)

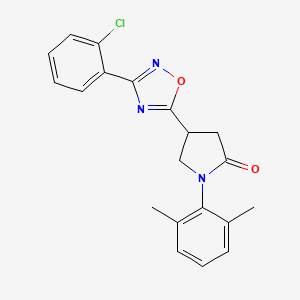

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)